molecular formula C11H11Cl2N B1279584 1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane CAS No. 66504-40-3

1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane

Cat. No.: B1279584
CAS No.: 66504-40-3
M. Wt: 228.11 g/mol
InChI Key: BSMNRYCSBFHEMQ-KCJUWKMLSA-N
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Description

1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane is a compound of significant interest in the field of organic chemistry. It features a unique bicyclic structure that includes a nitrogen atom, making it a member of the azabicyclo family. The presence of the dichlorophenyl group adds to its chemical complexity and potential reactivity.

Chemical Reactions Analysis

1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

Common reagents used in these reactions include n-BuLi, LiOH, and various electrophiles like benzyl bromide . The major products formed are typically substituted pyrrolidines and piperidines .

Scientific Research Applications

1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane has several applications in scientific research:

Mechanism of Action

The mechanism of action for 1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane involves its interaction with various molecular targets through its azabicyclo structure. The nitrogen atom in the bicyclic ring can participate in coordination with metal ions or other electrophilic species, facilitating various chemical transformations . The dichlorophenyl group may also contribute to its reactivity by stabilizing intermediates through electron-withdrawing effects.

Comparison with Similar Compounds

1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane can be compared to other azabicyclo compounds such as:

The uniqueness of this compound lies in its combination of the azabicyclo structure with the dichlorophenyl group, providing a balance of stability and reactivity that is valuable in various chemical contexts.

Properties

IUPAC Name

(1R,5S)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2N/c12-9-2-1-7(3-10(9)13)11-4-8(11)5-14-6-11/h1-3,8,14H,4-6H2/t8-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMNRYCSBFHEMQ-KCJUWKMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CNC2)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@]1(CNC2)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001025835
Record name Amitifadine
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Molecular Weight

228.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

DOV 21947 exhibits antidepressant-like properties as well as potent analgesic activity. It inhibits reuptake of the three neurotransmitters most closely linked to depression - serotonin, norepinephrine and dopamine - can produce greater overall efficacy than currently marketed antidepressants.
Record name Amitifadine
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CAS No.

410074-73-6, 66504-40-3
Record name Amitifadine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name DOV-216303 free base
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Record name Amitifadine [USAN:INN]
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Record name Amitifadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05964
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Amitifadine
Source EPA DSSTox
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Record name AMITIFADINE
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Record name DOV-216303
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W2YA6F455
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane
Reactant of Route 2
1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane
Reactant of Route 3
1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane
Reactant of Route 4
1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane
Reactant of Route 5
1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane
Reactant of Route 6
1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane

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